4-Methoxy-3-nitrobenzoic acid

Physical Chemistry Pharmaceutical Chemistry Process Chemistry

4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8, pKa 3.85) is the essential starting material for synthesizing BIPHEP-1-OMe precatalysts and aniline mustard antitumor analogues. Its para-methoxy/meta-nitro substitution pattern is non-interchangeable; using incorrect isomers (e.g., 4-methoxy-2-nitrobenzoic acid, pKa 2.46) leads to failed ligand geometry and lost catalytic activity. Available in ≥98% purity, this building block ensures reproducible yields in iridium-catalyzed reductive coupling and medicinal chemistry programs. Select this specific isomer to eliminate regioisomer risk, maintain buffer capacity, and meet HPLC reference standard requirements.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 89-41-8
Cat. No. B147255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitrobenzoic acid
CAS89-41-8
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO5/c1-14-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3,(H,10,11)
InChIKeyANXBDAFDZSXOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitrobenzoic Acid (CAS 89-41-8) for Advanced Organic Synthesis & Catalysis: Procurement Specifications and Baseline Properties


4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8), also referred to as 3-nitro-p-anisic acid, is a substituted nitrobenzoic acid derivative with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol . This compound is a light yellow to pale yellow crystalline powder characterized by a melting point range of 192–194 °C and a predicted pKa of 3.85 ± 0.10 . It serves as a crucial chemical intermediate in organic synthesis, participating in esterification, amidation, and nucleophilic aromatic substitution reactions . Its unique substitution pattern—a methoxy group at the para position relative to the carboxyl group and a nitro group at the meta position—confers distinct electronic and steric properties that differentiate it from other nitrobenzoic acid isomers [1].

Why Generic Substitution of 4-Methoxy-3-nitrobenzoic Acid Is Not Advisable: A Rationale for Precise Procurement


The assumption that all methoxy-nitrobenzoic acid isomers or even structurally similar nitrobenzoic acids are functionally interchangeable is not supported by quantitative structure-property data. The specific positioning of the electron-withdrawing nitro group and the electron-donating methoxy group on the benzoic acid core dictates critical parameters such as acidity (pKa), melting point, and regioselectivity in subsequent chemical transformations. For instance, the pKa value varies significantly among isomers: 4-methoxy-3-nitrobenzoic acid (pKa 3.85) exhibits markedly different acidity compared to 4-methoxy-2-nitrobenzoic acid (pKa 2.46) or 5-methoxy-2-nitrobenzoic acid (pKa 2.06) . Such differences directly influence solubility, salt formation, and reactivity in acid/base-mediated reactions. Furthermore, the established use of 4-methoxy-3-nitrobenzoic acid as a specific building block for synthesizing BIPHEP-1-OMe precatalysts and aniline mustard antitumor analogues [1] underscores that its precise substitution pattern is required to achieve the intended molecular architecture and biological or catalytic activity. Generic substitution without quantitative validation of these property differentials introduces unacceptable risk in reproducibility and yield for both research and industrial processes.

Quantitative Evidence Guide for 4-Methoxy-3-nitrobenzoic Acid: Verified Differentiation from Closest Analogs


Evidence Dimension 1: Acidity (pKa) as a Key Differentiator from Positional Isomers

The predicted pKa value of 4-methoxy-3-nitrobenzoic acid (3.85 ± 0.10) is substantially higher (less acidic) than that of its close positional isomer, 4-methoxy-2-nitrobenzoic acid (pKa 2.46 ± 0.25) . This difference is attributable to the meta-positioning of the nitro group relative to the carboxyl group in the target compound, which provides less effective resonance stabilization of the carboxylate anion compared to the ortho-nitro arrangement in the comparator. The 1.39 unit difference in pKa corresponds to a 24.5-fold difference in acid dissociation constant (Ka).

Physical Chemistry Pharmaceutical Chemistry Process Chemistry

Evidence Dimension 2: Melting Point as a Crystallinity and Purity Benchmark

The melting point of 4-methoxy-3-nitrobenzoic acid is reported as 192–194 °C . This value is intermediate between that of 4-methoxybenzoic acid (182–185 °C) and the higher-melting 4-methoxy-2-nitrobenzoic acid (198–202 °C) . Notably, it is significantly higher than the melting points of 3-nitrobenzoic acid (139–141 °C) and 5-methoxy-2-nitrobenzoic acid (125–130 °C) [1].

Material Science Analytical Chemistry Quality Control

Evidence Dimension 3: Documented Utility as a Precursor for a Specific Chiral Catalyst (BIPHEP-1-OMe)

4-Methoxy-3-nitrobenzoic acid is explicitly cited as the starting reagent for the synthesis of BIPHEP-1-OMe, a chiral ligand that serves as a precatalyst for the reductive coupling of butadiene to aldehydes . This specific application leverages the compound's unique substitution pattern, which upon conversion to the BIPHEP ligand, introduces a methoxy group at the 5,5′-positions. The resulting ligand exhibits stereodynamics that are highly influenced by this substitution [1]. No similar documentation was found for the direct use of 4-methoxy-2-nitrobenzoic acid or 5-methoxy-2-nitrobenzoic acid in this precise catalyst synthesis.

Catalysis Asymmetric Synthesis Organometallic Chemistry

Evidence Dimension 4: Role in Synthesizing Antineoplaston A10 Analogs (Aniline Mustards)

4-Methoxy-3-nitrobenzoic acid is used as a key intermediate in the synthesis of aniline mustard analogues, which are designed as potential antitumor agents . A published study describes the synthesis of several aniline mustard analogues from A10 analogs, demonstrating enhanced antitumor activity in vitro [1]. While the specific role of the target compound is as a building block, its precise nitro and methoxy substitution is essential for constructing the phenyl ring moiety that is subsequently functionalized with the N,N-bis(2-chloroethyl)amino group.

Medicinal Chemistry Oncology Chemical Biology

Evidence Dimension 5: Purity Grades and Commercial Availability for Research vs. Industrial Scale

Commercial vendors offer 4-methoxy-3-nitrobenzoic acid at a standard purity of 98% (as determined by GC or HPLC) , with some suppliers indicating availability at higher purities (e.g., ≥99%) for specific market segments [1]. This is comparable to the purity grades offered for the isomer 4-methoxy-2-nitrobenzoic acid (typically 97-98%) and 5-methoxy-2-nitrobenzoic acid (95-97%) . However, the target compound is more widely stocked by major global suppliers and is available in quantities ranging from research (e.g., 25 g) to bulk (up to kg) , which may reflect its broader validated utility in established synthetic protocols.

Chemical Procurement Supply Chain Management Analytical Standards

Optimal Research and Industrial Use Cases for 4-Methoxy-3-nitrobenzoic Acid Based on Quantified Evidence


Asymmetric Catalysis Development: Synthesis of BIPHEP-Type Chiral Ligands

Given its documented and specific use as a starting material for BIPHEP-1-OMe , 4-methoxy-3-nitrobenzoic acid is the required precursor for researchers aiming to synthesize 5,5′-disubstituted BIPHEP ligands. These ligands are critical components in iridium-catalyzed reductive coupling reactions of butadiene with aldehydes [1]. Any attempt to substitute a different methoxy-nitrobenzoic acid isomer would result in a ligand with an incorrect substitution pattern, which has been shown to drastically alter stereodynamic properties and catalytic performance [2].

Medicinal Chemistry: Building Block for Antineoplaston A10 Analogs

The compound is established as a synthetic intermediate for generating aniline mustard analogues, a class of compounds investigated for their potential antitumor activity . Medicinal chemistry programs focused on optimizing the phenyl ring substitution of these cytotoxic agents should specifically procure this isomer to ensure the correct regioisomer is obtained during synthesis, as the biological activity of the resulting compounds is inherently linked to the precise positioning of functional groups [3].

Process Chemistry & Formulation Development Requiring Precise Acid/Base Control

The distinct pKa value of 3.85 for 4-methoxy-3-nitrobenzoic acid, which differs significantly from isomers like 4-methoxy-2-nitrobenzoic acid (pKa 2.46) , makes it the appropriate choice for applications where a specific ionization state or buffer capacity is required. For example, in the development of salt forms or formulations where solubility at a target pH is critical, using the correct isomer is essential to achieve the desired physicochemical profile.

Analytical Method Development and Quality Control (QC) Reference Standards

The well-defined and distinctly different melting point (192–194 °C) and availability of high-purity material (≥98%) make this compound suitable for use as a reference standard in HPLC, GC, or DSC analytical methods. For QC laboratories needing to identify and quantify this specific intermediate in reaction mixtures or final products, the unique thermal and chromatographic properties (supported by published NMR spectra [4]) provide a robust basis for method development, minimizing the risk of misidentification with other positional isomers.

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